a-Phenyl-a-(2-pyridyl)acetonitrile-d4
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Overview
Description
a-Phenyl-a-(2-pyridyl)acetonitrile-d4: is a deuterated form of a-Phenyl-a-(2-pyridyl)acetonitrile, a compound widely used in proteomics research. The deuterium labeling (d4) makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 typically involves the deuteration of a-Phenyl-a-(2-pyridyl)acetonitrile. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: a-Phenyl-a-(2-pyridyl)acetonitrile-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
a-Phenyl-a-(2-pyridyl)acetonitrile-d4 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in various biological and chemical systems. The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
a-Phenyl-a-(2-pyridyl)acetonitrile: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
a-Phenyl-a-(2-pyridyl)thioacetamide: A related compound used as an antigastrin and inhibitor of gastric acid secretion
Uniqueness: The uniqueness of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 lies in its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H/i4D,5D,8D,9D |
InChI Key |
CAXNYFPECZCGFK-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(C#N)C2=CC=CC=C2)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2 |
Origin of Product |
United States |
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